molecular formula C9H11NO B14014871 (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B14014871
M. Wt: 149.19 g/mol
InChI Key: FMMYWZFQQDNXGQ-POHAHGRESA-N
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Description

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,4-dimethylphenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine typically involves the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce amines.

Scientific Research Applications

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)methylidene]hydrazine
  • N-[(3,4-dimethylphenyl)methylidene]amine
  • 3,4-Dimethylphenylhydroxylamine

Uniqueness

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a hydroxylamine group and a 3,4-dimethylphenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6-

InChI Key

FMMYWZFQQDNXGQ-POHAHGRESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N\O)C

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)C

Origin of Product

United States

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